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CAS No.: 26095-11-4
Cat. No.: B2661365

Get Quote

Executive Summary

Furohydrazide analogs (N-acylhydrazones derived from furan) represent a "privileged scaffold"
in medicinal chemistry due to their ability to interact with diverse biological targets, including
bacterial urease, quorum sensing receptors (LasR), and tubulin. This guide dissects the
molecular architecture of these compounds, providing a rigorous analysis of their Structure-
Activity Relationship (SAR), synthetic protocols, and mechanistic validation.[1]

The Pharmacophore: Molecular Architecture

The furohydrazide scaffold functions as a versatile ligand, capable of hydrogen bonding and
metal chelation. Its activity is governed by three distinct structural domains:

e Region A (The Furan Core): A lipophilic, five-membered aromatic ring acting as a bioisostere
for phenyl or thiophene rings. The oxygen atom acts as a weak hydrogen bond acceptor.

» Region B (The Hydrazide/Hydrazone Linker): The -CO-NH-N= spacer. This is the "business
end" for metal chelation (e.g., Nickel in urease) and hydrogen bonding with active site
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residues (e.g., Serine, Histidine).

e Region C (The Terminal Aryl/Alkyl Group): Determines the electronic environment and steric
fit within the target binding pocket.

Synthetic Workflow & Protocol

The synthesis of furohydrazide analogs typically follows a convergent pathway, starting from
furan-2-carboxylic acid or its ester.

Experimental Protocol: Synthesis of N-Acylhydrazone
Furan Derivatives

Standard Operating Procedure (SOP) for Bench Scientists
Phase 1: Formation of Furan-2-carbohydrazide

e Reagents: Ethyl furan-2-carboxylate (0.01 mol), Hydrazine hydrate (99%, 0.05 mol),
Absolute Ethanol (20 mL).

e Procedure:

Dissolve the ester in absolute ethanol in a round-bottom flask.

o

o Add hydrazine hydrate dropwise with constant stirring.

o Reflux the mixture at 80°C for 4—6 hours. Monitor via TLC (System: Methanol/Chloroform
1:9).

o Work-up: Cool to room temperature. Pour the reaction mixture into ice-cold water. The
solid hydrazide precipitates.

o Purification: Filter, wash with cold ethanol, and recrystallize from ethanol to yield needle-
like crystals (Yield >80%).

Phase 2: Condensation (Schiff Base Formation)
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o Reagents: Furan-2-carbohydrazide (0.01 mol), Substituted Aromatic Aldehyde (0.01 mol),
Glacial Acetic Acid (Catalytic, 2-3 drops), Ethanol (25 mL).

e Procedure:

o

Mix the hydrazide and the appropriate aldehyde in ethanol.

[¢]

Add catalytic acetic acid.

Reflux for 3-5 hours.

o

[e]

Work-up: Cool to allow precipitation. Filter the solid product.

o

Purification: Recrystallize from ethanol/DMF mixtures.

Visualization: Synthetic Pathway

Hydrazine Hydrate Furan-2-carbohydrazide Ar-CHO + cat. AcOH Furohydrazide Analog

AU GBI EE (Reflux/EtOH) (Key Intermediate) (Condensation) (Schiff Base)

Fig 1. Convergent synthesis of furohydrazide analogs via hydrazinolysis and condensation.

Click to download full resolution via product page

Structure-Activity Relationship (SAR) Analysis

The biological potency of furohydrazide analogs is highly sensitive to electronic and steric
modifications.

The Furan Ring (C5 Substitution)
Modifications at the 5-position of the furan ring significantly alter potency:
e 5-Nitro Group (

): drastically enhances antibacterial activity (e.g., against E. coli and S. aureus). The nitro
group is reducible by bacterial nitroreductases, generating toxic radical species.

e 5-Phenyl/Aryl: Increases lipophilicity (
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), improving membrane permeability. However, if the group is too bulky, it may clash with the
narrow active site of enzymes like urease.

o Unsubstituted: Generally shows lower potency compared to 5-substituted analogs, indicating
that hydrophobic interactions at this position are crucial for binding affinity.

The Linker Region (-CO-NH-N=)

This region is the pharmacophoric core for Urease Inhibition.

e Mechanism: The carbonyl oxygen and the azomethine nitrogen act as a bidentate ligand.
« Interaction: They chelate the two Nickel (

) ions in the urease active site, preventing urea hydrolysis.

o Substitution: Methylation of the amide nitrogen (

) usually abolishes activity, confirming the necessity of the NH proton for hydrogen bonding
with active site residues (e.g., His320 in Jack Bean urease).

The Terminal Aryl Ring (Electronic Effects)

The electronic nature of the aldehyde-derived ring modulates activity via Hammett substituent
constants (
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Visualization: SAR Logic Map

Furohydrazide Scaffold

Linker (-CO-NH-N=) Furan Ring (C5) Terminal Aryl (R)

Pharmacophore b-Substitution ammett Effects
Ni2+ Chelation Membrane Permeability EWG (NO2, CI) = High Potency
(Urease Inhibition) (Biofilm Penetration) EDG (OH) = Antioxidant

Fig 2. Structural determinants of biological activity in furohydrazide analogs.
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Mechanistic Insights & Biological Validation[1][2]
Urease Inhibition (Anti-H.[1][3] pylori)

Furohydrazides act as mixed-type inhibitors of urease.
e Binding Mode: The hydrazide motif coordinates with the bi-nickel center.

o Key Interaction: The furan oxygen often forms a water-mediated H-bond with the active site
flap, stabilizing the closed (inactive) conformation.

o Data Benchmark: Potent analogs often exhibit

values in the range of 10-50

, comparable to the standard Acetohydroxamic Acid (AHA).

Quorum Sensing Inhibition (Anti-Biofilm)

Recent studies indicate these analogs target the LasR receptor in Pseudomonas aeruginosa.

e Mechanism: They mimic the N-acyl homoserine lactone (AHL) signaling molecules. The
furan ring occupies the hydrophobic pocket usually reserved for the AHL fatty acid tail, while
the hydrazide mimics the lactone headgroup.

e Outcome: Disruption of biofilm formation without killing the bacteria (reducing evolutionary
pressure for resistance).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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